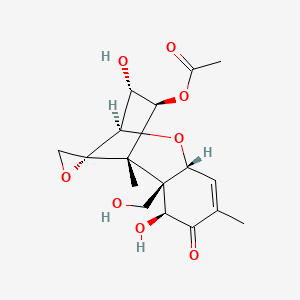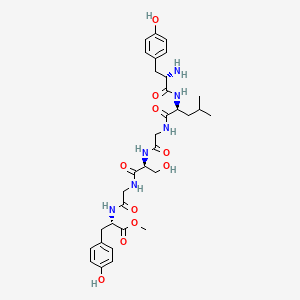
1-(4-Methoxyphenyl)-2-methyl-3-nitro-1H-indol-6-ol
Overview
Description
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structure. It may also include other names the compound is known by .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, and the yield of the reaction .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational methods to determine the 3D structure of the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity, the conditions required for the reactions, and the products formed .Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, and spectral properties (IR, UV-Vis, NMR, etc.) .Scientific Research Applications
Embryonic Stem Cell Self-Renewal
ID-8 has been identified as a compound that supports Wnt-induced human embryonic stem cell proliferation and survival without differentiation . This is crucial for maintaining stem cells in their undifferentiated state for potential therapeutic applications .
Alternative to LIF in ESC Cultures
In murine D3ES embryonic stem cell (ESC) cultures, ID-8 serves as a cheaper chemical alternative to LIF (Leukemia Inhibitory Factor) , allowing for the expansion of ESCs in their undifferentiated state without the need for serum and murine embryonic fibroblast (MEF) feeder cells .
Inhibition of DYRK Family Members
ID-8 inhibits members of the dual-specificity tyrosine phosphorylation-regulated kinase (DYRK) family. This inhibition is significant for sustaining embryonic stem cell self-renewal in long-term culture .
Enhancement of Somatic Cell Reprogramming
The compound has been found to enhance human somatic cell reprogramming by upregulating PDK4 and activating glycolysis, which is a step forward in creating induced pluripotent stem cells (iPSCs) without the need for growth factors .
Mechanism of Action
Target of Action
ID-8, also known as 1-(4-Methoxyphenyl)-2-methyl-3-nitro-1H-indol-6-ol, primarily targets the dual-specificity tyrosine phosphorylation-regulated kinase (DYRK) family . DYRKs are a group of protein kinases that play crucial roles in cell differentiation, proliferation, and survival .
Mode of Action
ID-8 interacts with its target, the DYRK family, by inhibiting their activity . This inhibition is believed to sustain the self-renewal and pluripotency of embryonic stem cells (ESCs). Furthermore, ID-8 enhances Wnt-mediated human ESC survival and proliferation .
Biochemical Pathways
The Wnt signaling pathway, which is crucial for cell growth and differentiation, is known to be enhanced by ID-8 .
Result of Action
The primary result of ID-8’s action is the maintenance of self-renewal and pluripotency in embryonic stem cells . By inhibiting DYRK activity, ID-8 allows these cells to continue proliferating without differentiating, which is a key feature of stem cells .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(4-methoxyphenyl)-2-methyl-3-nitroindol-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c1-10-16(18(20)21)14-8-5-12(19)9-15(14)17(10)11-3-6-13(22-2)7-4-11/h3-9,19H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZNWYXIOADGSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C3=CC=C(C=C3)OC)C=C(C=C2)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00355103 | |
| Record name | ID-8 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-2-methyl-3-nitro-1H-indol-6-ol | |
CAS RN |
147591-46-6 | |
| Record name | ID-8 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ID-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is ID-8 and what is its relevance in scientific research?
A: ID-8 is a cell line derived from spontaneous in vitro neoplastic transformation of C57BL/6 mouse ovarian surface epithelial cells. It is not a chemical compound but a biological entity widely used in ovarian cancer research. Notably, ID-8 cells do not express the estrogen receptor and are tumorigenic when injected into C57BL/6 mice. []
Q2: Why is the ID-8 cell line often used in ovarian cancer research?
A2: The ID-8 cell line is valuable in ovarian cancer research because it:
- Mimics human disease: ID-8 tumors share similarities with human ovarian tumors, including histopathological features and metastatic behavior. []
- Immunocompetent model: ID-8 cells can be implanted into immunocompetent C57BL/6 mice, allowing for the study of tumor-immune system interactions. [, ]
- Syngeneic model: Using ID-8 cells and C57BL/6 mice creates a syngeneic model, minimizing immune rejection and providing a more accurate representation of tumor development and treatment response. [, ]
Q3: What are the limitations of using the ID-8 cell line in preclinical studies?
A3: While valuable, the ID-8 model has limitations:
- Lower vascularization: ID-8 tumors exhibit less angiogenesis compared to human ovarian tumors, potentially impacting the translation of anti-angiogenic therapy results. []
- Biomarker discrepancy: Blood biomarkers like CA-125, IL-6, and VEGF, while associated with human ovarian cancer progression, do not directly correlate with tumor progression in the ID-8 syngeneic model. []
Q4: Have studies investigated manipulating the ID-8 cell line for specific research purposes?
A4: Yes, researchers have modified ID-8 cells to study various aspects of ovarian cancer:
- BRCA1 mutation modeling: Introducing a truncated Brca1 mutant into ID-8 cells creates a model for studying the effects of BRCA1 mutations on tumorigenicity and chemosensitivity. [, ]
- Chemokine expression: Engineering ID-8 cells to express chemokines CCL19 and CCL21 enhanced cisplatin sensitivity and prolonged survival in mice, suggesting a potential therapeutic strategy. []
Q5: What are the potential implications of using ID-8 cells in drug discovery?
A5: The ID-8 cell line, alongside in vivo studies using C57BL/6 mice, can be valuable for:
- Preclinical drug screening: Assessing the efficacy of novel therapeutic agents against ovarian cancer. [, , ]
- Understanding drug resistance: Investigating mechanisms of resistance to standard treatments and exploring strategies to overcome them. [, ]
- Evaluating combination therapies: Examining the synergistic effects of combining existing therapies with novel agents or treatment modalities. [, ]
Q6: Beyond drug development, how else is the ID-8 model being used?
A6: The ID-8 model is instrumental in research exploring:
- Tumor microenvironment: Understanding the complex interplay between tumor cells and the surrounding microenvironment, including immune cells and signaling molecules. [, ]
- Metastasis: Investigating the mechanisms driving ovarian cancer metastasis and identifying potential therapeutic targets to inhibit this process. [, ]
- Biomarker discovery: Exploring new biomarkers for early detection, monitoring treatment response, and predicting patient outcomes in ovarian cancer. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5-amino-6-[(3R)-3-amino-4-hydroxybutanoyl]-2,2-dimethyl-3H-chromen-4-one](/img/structure/B1674293.png)




![3-((2-Fluoro-4-iodophenyl)amino)-N-(2-hydroxyethoxy)furo[3,2-c]pyridine-2-carboxamide](/img/structure/B1674305.png)

